3-Bromo-5-methoxypyridine-4-boronic acid
Overview
Description
3-Bromo-5-methoxypyridine-4-boronic acid is a versatile organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a bromine atom, a methoxy group, and a boronic acid group on a pyridine ring. Its unique structure makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-methoxypyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of novel heterocyclic compounds with potential medicinal properties.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the overall chemical environment .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-methoxypyridine-4-boronic acid can participate in various biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context, but they often involve the boronic acid group in the molecule .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Boronic acids are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridine-4-boronic acid typically involves the following steps:
Bromination: The starting material, 5-methoxypyridine, undergoes bromination to introduce the bromine atom at the 3-position.
Borylation: The brominated pyridine is then subjected to borylation to introduce the boronic acid group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxypyridine-4-boronic acid is known to undergo several types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water, toluene).
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the boronic acid.
Scientific Research Applications
3-Bromo-5-methoxypyridine-4-boronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and chemicals.
Comparison with Similar Compounds
3-Bromo-5-methoxypyridine-4-boronic acid is unique due to its specific structural features. Similar compounds include:
3-Bromo-2-methoxypyridine-4-boronic acid: Similar in structure but with a different position of the methoxy group.
3-Bromo-5-methoxypyridine-2-boronic acid: Another positional isomer with the boronic acid group at a different position on the pyridine ring.
Properties
IUPAC Name |
(3-bromo-5-methoxypyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFBQMTJUAUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1OC)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678196 | |
Record name | (3-Bromo-5-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612845-45-1 | |
Record name | (3-Bromo-5-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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